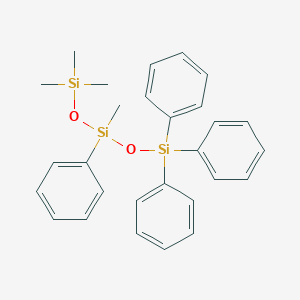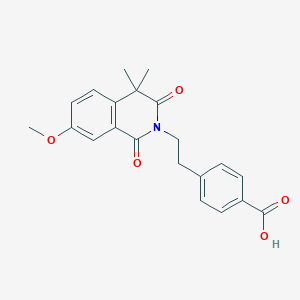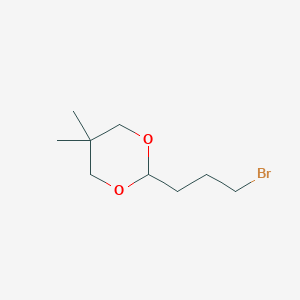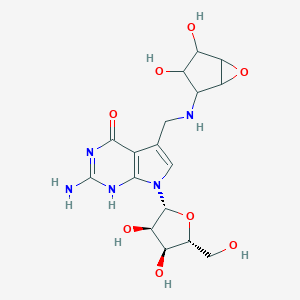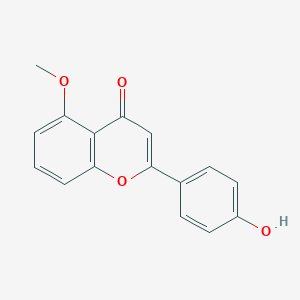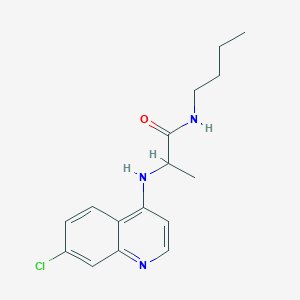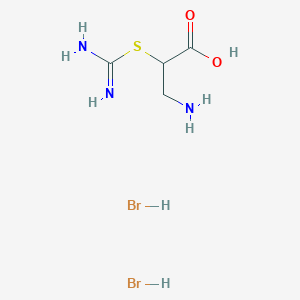
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. AET has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
AET has been used in a wide range of scientific research applications. It has been studied for its potential therapeutic effects in cancer, cardiovascular diseases, and neurodegenerative disorders. AET has been shown to inhibit the growth of cancer cells by suppressing the production of nitric oxide. It has also been shown to improve blood flow and reduce inflammation in cardiovascular diseases. In neurodegenerative disorders, AET has been studied for its potential neuroprotective effects.
Mecanismo De Acción
AET inhibits the activity of nitric oxide synthase (S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. NO is a signaling molecule that plays a critical role in various physiological processes, including vasodilation, neurotransmission, and immune response. AET binds to the active site of S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide and prevents the conversion of L-arginine to NO. This leads to a decrease in the production of NO, which can have therapeutic effects in various diseases.
Efectos Bioquímicos Y Fisiológicos
AET has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of nitric oxide, which can lead to a decrease in inflammation and oxidative stress. AET has also been shown to improve blood flow and reduce blood pressure in cardiovascular diseases. In cancer, AET has been shown to inhibit the growth of cancer cells by suppressing the production of nitric oxide. In neurodegenerative disorders, AET has been studied for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AET has several advantages for lab experiments. It is a potent inhibitor of S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide and can be used to study the role of nitric oxide in various physiological processes. AET is also relatively stable and can be stored for long periods of time. However, AET has some limitations for lab experiments. It is a toxic compound and requires careful handling. AET can also have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on AET. One area of interest is the development of new AET derivatives with improved potency and selectivity. Another area of interest is the development of new therapeutic applications for AET, particularly in neurodegenerative disorders. Additionally, more research is needed to fully understand the biochemical and physiological effects of AET and its potential therapeutic applications in various diseases.
In conclusion, S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide, commonly known as AET, is a potent inhibitor of nitric oxide synthase (S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide) that has been extensively studied for its potential therapeutic applications in various diseases. AET has been shown to have a wide range of biochemical and physiological effects and has several advantages for lab experiments. However, more research is needed to fully understand the therapeutic potential of AET and its future directions.
Métodos De Síntesis
AET can be synthesized by reacting L-cysteine with thiourea in the presence of hydrochloric acid. The resulting product is then treated with sodium nitrite and hydrochloric acid to form AET dihydrobromide. The synthesis of AET is a complex process that requires expertise in organic chemistry.
Propiedades
Número CAS |
102274-25-9 |
|---|---|
Nombre del producto |
S-(1-Carboxy-2-aminoethyl)isothiourea dihydrobromide |
Fórmula molecular |
C4H11Br2N3O2S |
Peso molecular |
325.02 g/mol |
Nombre IUPAC |
3-amino-2-carbamimidoylsulfanylpropanoic acid;dihydrobromide |
InChI |
InChI=1S/C4H9N3O2S.2BrH/c5-1-2(3(8)9)10-4(6)7;;/h2H,1,5H2,(H3,6,7)(H,8,9);2*1H |
Clave InChI |
VKEXVZHUBDFXOP-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)SC(=N)N)N.Br.Br |
SMILES canónico |
C(C(C(=O)O)SC(=N)N)N.Br.Br |
Sinónimos |
3-amino-2-methanehydrazonoylsulfanyl-propanoic acid dihydrobromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



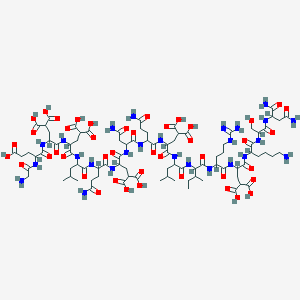
![2,4-Bis[(dodecylthio)methyl]-6-methylphenol](/img/structure/B9458.png)
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
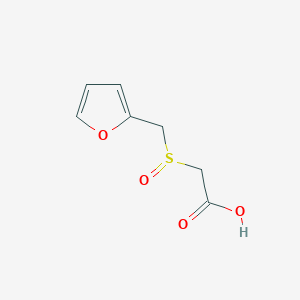
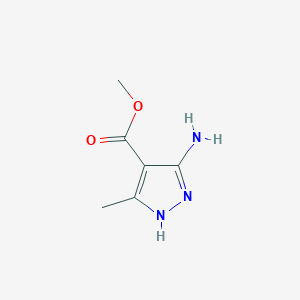
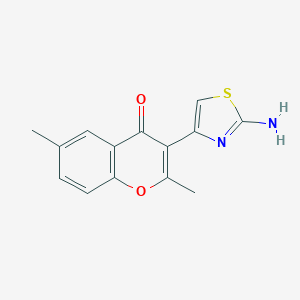
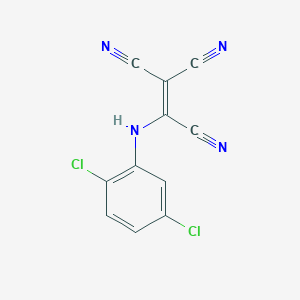
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
